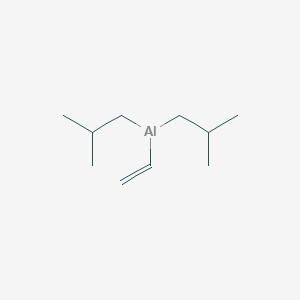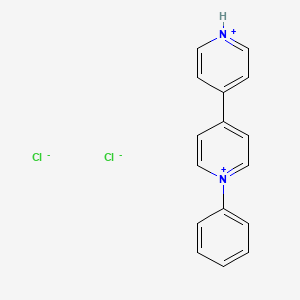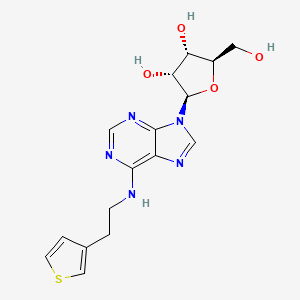![molecular formula C23H18N4SSn B14334415 1H-Purine, 6-[(triphenylstannyl)thio]- CAS No. 96692-60-3](/img/structure/B14334415.png)
1H-Purine, 6-[(triphenylstannyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine, 6-[(triphenylstannyl)thio]- is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a triphenylstannyl group attached to the purine ring via a sulfur atom. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-Purine, 6-[(triphenylstannyl)thio]- typically involves the reaction of 6-thiopurine with triphenyltin chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine. The reaction proceeds via the formation of a thiolate intermediate, which subsequently reacts with triphenyltin chloride to form the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound.
Análisis De Reacciones Químicas
1H-Purine, 6-[(triphenylstannyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halogens and organometallic compounds.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, leading to the formation of thiols or other reduced sulfur species.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where the triphenylstannyl group acts as a leaving group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while substitution with iodine can produce iodinated purines.
Aplicaciones Científicas De Investigación
1H-Purine, 6-[(triphenylstannyl)thio]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Mecanismo De Acción
The mechanism of action of 1H-Purine, 6-[(triphenylstannyl)thio]- involves its interaction with biological macromolecules. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt various cellular processes, such as DNA replication and repair, leading to cell death. The molecular targets and pathways involved include purine metabolism enzymes and DNA polymerases .
Comparación Con Compuestos Similares
1H-Purine, 6-[(triphenylstannyl)thio]- can be compared with other purine derivatives, such as:
6-Mercaptopurine: A well-known anticancer and immunosuppressive agent.
6-Thioguanine: Another purine derivative used in cancer treatment.
1H-Purine, 6-ethoxy-: A compound with an ethoxy group instead of a triphenylstannyl group.
The uniqueness of 1H-Purine, 6-[(triphenylstannyl)thio]- lies in its triphenylstannyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
96692-60-3 |
|---|---|
Fórmula molecular |
C23H18N4SSn |
Peso molecular |
501.2 g/mol |
Nombre IUPAC |
triphenyl(7H-purin-6-ylsulfanyl)stannane |
InChI |
InChI=1S/3C6H5.C5H4N4S.Sn/c3*1-2-4-6-5-3-1;10-5-3-4(7-1-6-3)8-2-9-5;/h3*1-5H;1-2H,(H2,6,7,8,9,10);/q;;;;+1/p-1 |
Clave InChI |
CRQOPCUOZLHKHR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC=NC5=C4NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




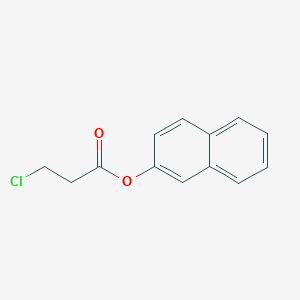
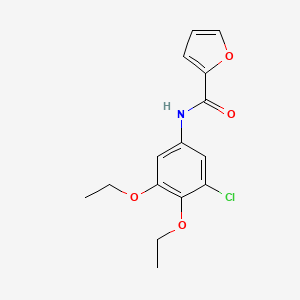
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
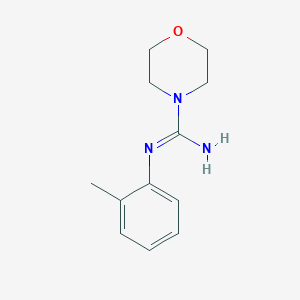

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
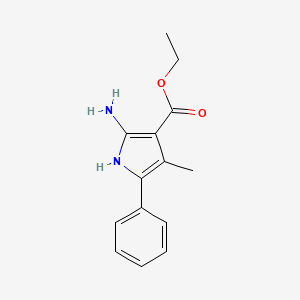
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
